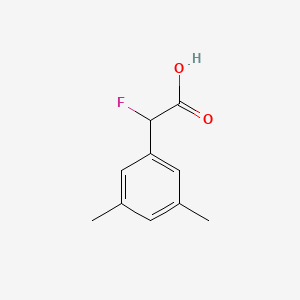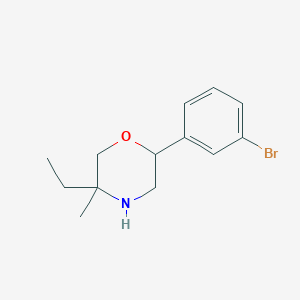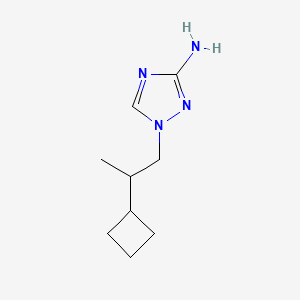
1-(2-Cyclobutylpropyl)-1H-1,2,4-triazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Cyclobutylpropyl)-1H-1,2,4-triazol-3-amine is an organic compound that features a cyclobutyl group attached to a propyl chain, which is further connected to a triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclobutylpropyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Cyclobutylpropyl Intermediate: This can be achieved through a [2+2] cycloaddition reaction, where an alkene and a carbene precursor form the cyclobutane ring.
Attachment of the Triazole Ring: The cyclobutylpropyl intermediate is then reacted with a triazole precursor under suitable conditions, such as the use of a base like sodium hydride in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound may involve scaling up the above synthetic routes with optimizations for yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production.
化学反应分析
Types of Reactions
1-(2-Cyclobutylpropyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the cyclobutyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
1-(2-Cyclobutylpropyl)-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 1-(2-Cyclobutylpropyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecule. The cyclobutyl group may contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
1-(2-Cyclopropylpropyl)-1H-1,2,4-triazol-3-amine: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
1-(2-Cyclohexylpropyl)-1H-1,2,4-triazol-3-amine: Contains a cyclohexyl group, leading to different steric and electronic properties.
Uniqueness
1-(2-Cyclobutylpropyl)-1H-1,2,4-triazol-3-amine is unique due to the presence of the cyclobutyl group, which imparts specific steric and electronic characteristics. This can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C9H16N4 |
|---|---|
分子量 |
180.25 g/mol |
IUPAC 名称 |
1-(2-cyclobutylpropyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H16N4/c1-7(8-3-2-4-8)5-13-6-11-9(10)12-13/h6-8H,2-5H2,1H3,(H2,10,12) |
InChI 键 |
UHJFYOVOLSDDBO-UHFFFAOYSA-N |
规范 SMILES |
CC(CN1C=NC(=N1)N)C2CCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-5-(propan-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13073373.png)
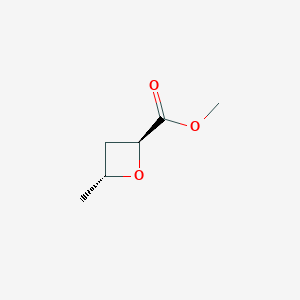

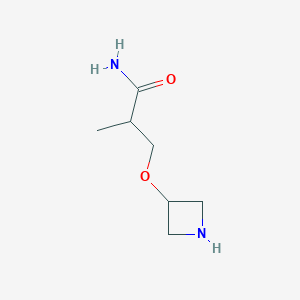
![4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile](/img/structure/B13073402.png)

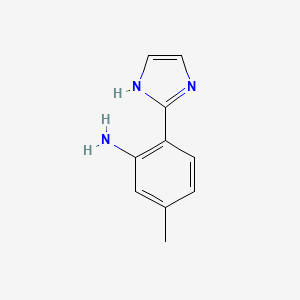
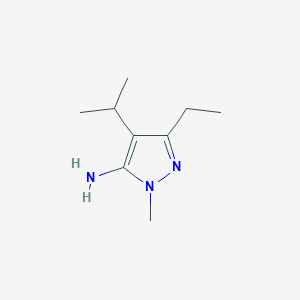

![4-[2-[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline](/img/structure/B13073428.png)
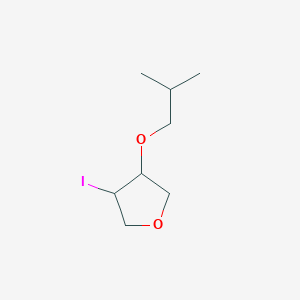
![2-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine](/img/structure/B13073438.png)
